molecular formula C23H30Cl2N8O4 B606763 盐酸考帕利西 CAS No. 1402152-13-9

盐酸考帕利西

货号 B606763
CAS 编号: 1402152-13-9
分子量: 553.445
InChI 键: STGQPVQAAFJJFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copanlisib, sold under the brand name Aliqopa, is a medication used for the treatment of adults experiencing relapsed follicular lymphoma who have received at least two prior systemic therapies . It is an inhibitor of phosphatidylinositol-3-kinase (PI3K) with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells .


Synthesis Analysis

Copanlisib may be synthesized according to the methods given in international patent applications . The synthesis involves a novel method of preparing copanlisib, copanlisib dihydrochloride, or hydrates of copanlisib dihydrochloride . The cyclization of compounds to those of formula (IX) is accomplished using cyanogen bromide in the presence of an amine base such as triethylamine, diisopropylethylamine, or pyridine in a halogenated solvent such as DCM or dichloroethane .


Molecular Structure Analysis

The molecular formula of Copanlisib hydrochloride is C23H30Cl2N8O4 . The average weight is 480.529 and the mono-isotopic mass is 480.223351414 .


Chemical Reactions Analysis

Copanlisib is a kinase inhibitor with anti-tumour and pro-apoptotic activity in various tumour cell lines and xenograft models . It has been shown to induce tumor cell death by apoptosis and inhibition of proliferation of primary malignant B cell lines .


Physical And Chemical Properties Analysis

Copanlisib is a highly selective and potent intravenous pan-class I PI3K inhibitor . The intravenous route of administration and intermittent dosing schedule of copanlisib may support a favorable tolerability profile over continually administered oral alternatives .

科学研究应用

  1. 实体瘤和非霍奇金淋巴瘤的治疗:一项 I 期研究表明,考帕利西耐受性良好,具有可控的安全性,并证明了对晚期实体瘤和血液系统恶性肿瘤的抗肿瘤活性 (Patnaik 等人,2016)

  2. 在惰性和侵袭性淋巴瘤中的疗效:另一项研究表明,静脉注射考帕利西在接受过多种亚型惰性和侵袭性恶性淋巴瘤预先治疗的患者中显示出有希望的疗效和可控的毒性 (Dreyling 等人,2017)

  3. 晚期癌症的联合疗法:研究将考帕利西与吉西他滨或顺铂加吉西他滨联合用于晚期恶性肿瘤患者,结果表明该联合疗法具有可控的安全性,并具有潜在的良好临床反应 (Kim 等人,2018)

  4. 改善淋巴瘤的无进展生存期:与安慰剂加利妥昔单抗相比,考帕利西加利妥昔单抗改善了复发惰性非霍奇金淋巴瘤患者的无进展生存期,标志着考帕利西成为第一个安全地与利妥昔单抗联合使用的 PI3K 抑制剂 (Matasar 等人,2021)

  5. 滤泡性淋巴瘤的第一个全球性批准:基于 II 期试验的结果,考帕利西获得了加速批准,用于治疗接受过至少两种先前全身治疗的复发滤泡性淋巴瘤成人。该研究还讨论了其在治疗其他血液系统和实体恶性肿瘤方面的潜力 (Markham,2017)

  6. 小鼠模型中的药代动力学:一种经过验证的 LC-MS/MS 方法用于从小鼠干血斑 (DBS) 中定量考帕利西,显示了其在确定静脉药代动力学参数方面的有效性 (Tripathy 等人,2022)

  7. 与其他靶向药物的协同作用:研究表明,考帕利西与其他靶向药物(包括维奈托克)在 B 细胞和 T 细胞淋巴瘤模型中具有协同作用。这种组合导致凋亡诱导增加 (Tarantelli 等人,2020)

  8. 代谢谱和反应性中间体:一项关于考帕利西代谢的研究鉴定了几个 I 期代谢物和反应性亲电体,这些代谢物和反应性亲电体可能与该药物的副作用有关 (Alrabiah 等人,2019)

作用机制

Copanlisib inhibits phosphatidylinositol 3-kinase (PI3K), primarily the P13K-alpha and P13K-delta isoforms which are expressed in malignant B-cells . It induces tumor cell death through apoptosis and inhibition of proliferation of primary malignant B cell lines .

安全和危害

Hyperglycemia and hypertension are among the most frequently reported adverse events with copanlisib monotherapy, and are infusion-related, transient, and manageable with standard therapies . Mild diarrhea is also a common adverse event with copanlisib monotherapy . The safety data sheet advises to avoid contact with skin and eyes, rinse immediately with plenty of water and seek medical advice in case of contact with eyes, wash immediately with plenty of water after contact with skin, and wear protective clothing, gloves and eye/face protection .

未来方向

Ongoing studies of copanlisib in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of copanlisib in the second-line setting . Copanlisib demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety, in line with previous reports .

属性

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOPDWPMORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027642
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402152-13-9
Record name Copanlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copanlisib hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。